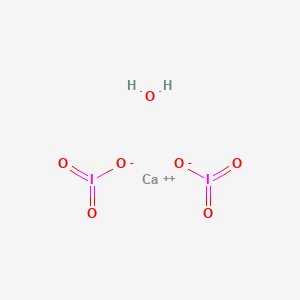

Calcium iodate monohydrate

Description

Properties

IUPAC Name |

calcium;diiodate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HIO3.H2O/c;2*2-1(3)4;/h;2*(H,2,3,4);1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJRUHLVRPQAJF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2I2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-32-0 | |

| Record name | Calcium iodate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Calcium Iodate Monohydrate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of calcium iodate (B108269) monohydrate, a compound of significant interest in various scientific and pharmaceutical applications. This document details established synthesis protocols, presents key quantitative data in a structured format, and outlines the expected characterization of the final product.

Introduction

Calcium iodate monohydrate (Ca(IO₃)₂·H₂O) is an inorganic salt that serves as a stable source of iodine. Its applications range from its use as a dietary iodine supplement and dough conditioner to its role as an analytical reagent. In the laboratory, the synthesis of high-purity this compound is crucial for ensuring the accuracy and reproducibility of experimental results. This guide focuses on precipitation methods, which are widely employed for their reliability and scalability in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | Ca(IO₃)₂·H₂O | [1] |

| Molecular Weight | 407.90 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 540 °C (decomposes) | [1][3] |

| Density | 4.519 g/cm³ at 15 °C | [3] |

| Solubility in Water | See Table 2 | [3][4] |

Synthesis Methodologies

The laboratory synthesis of this compound is primarily achieved through precipitation reactions. Two common and effective methods are detailed below.

Method 1: Reaction of Calcium Nitrate (B79036) with Potassium Iodate

This method involves the double displacement reaction between aqueous solutions of calcium nitrate and potassium iodate, leading to the precipitation of the sparingly soluble calcium iodate.

Reaction: Ca(NO₃)₂(aq) + 2KIO₃(aq) → Ca(IO₃)₂(s) + 2KNO₃(aq)

A detailed experimental protocol is provided below, adapted from established laboratory procedures.[5]

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 0.2 M solution of potassium iodate (KIO₃) by dissolving the appropriate amount of solid KIO₃ in deionized water.

-

Prepare a 1 M solution of calcium nitrate (Ca(NO₃)₂) by dissolving the appropriate amount of solid Ca(NO₃)₂ in deionized water.

-

-

Precipitation:

-

Isolation and Purification:

-

Separate the solid calcium iodate precipitate from the supernatant by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the purified this compound in a drying oven at a temperature below 40°C to avoid the loss of water of hydration.

-

A patent for a similar process specifies controlling the pH of the reaction system to be between 6 and 7 and stirring for 30 minutes.[6] This process is reported to yield a product with a purity of over 99.3% and a yield exceeding 90%.[6]

Method 2: Reaction of a Calcium Salt with Iodic Acid

An alternative synthesis route involves the direct reaction of a soluble calcium salt, such as calcium chloride, with iodic acid.

Reaction: CaCl₂(aq) + 2HIO₃(aq) → Ca(IO₃)₂(s) + 2HCl(aq)

The industrial preparation of calcium iodate often utilizes the reaction between calcium chloride and iodic acid, where the iodic acid is produced by oxidizing iodine with chlorine in an aqueous solution.[2]

Quantitative Data

Solubility Data

The solubility of calcium iodate in water is temperature-dependent. This property is crucial for both the synthesis (precipitation) and purification (washing) steps.

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 15 | 0.20 | [3] |

| 20 | 0.24 | [4] |

| 30 | 0.38 | [4] |

| 40 | 0.52 | [4] |

| 60 | 0.65 | [4] |

| 80 | 0.66 | [4] |

| 90 | 0.67 | [3][4] |

Reaction Parameters and Yield

| Parameter | Method 1 (Patent Data) |

| Reactants | Calcium salt and a solution of iodate |

| Molar Ratio (Iodate:Calcium) | 2:1 |

| pH | 6-7 |

| Reaction Time | 30 minutes |

| Purity | > 99.3% |

| Yield | > 90% |

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity. The primary techniques used for this purpose are X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) Spectroscopy.

-

X-ray Diffraction (XRD): Powder XRD analysis is used to confirm the crystalline nature and structure of the synthesized this compound.[7][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the water of hydration (O-H stretching and H-O-H bending) and the iodate group (I-O stretching).[9][10] Specifically, bands due to O-H stretching are observed in the range of 3390-3470 cm⁻¹, and bands for H-O-H bending are in the range of 1590-1610 cm⁻¹, confirming the monohydrated form.[10]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound via precipitation.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

Calcium iodate is an oxidizing agent and may intensify fire.[7] It can cause skin and serious eye irritation, as well as respiratory irritation.[7] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

This guide provides a foundational understanding of the laboratory synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired product specifications.

References

- 1. americanelements.com [americanelements.com]

- 2. CALCIUM IODATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 3. Calcium iodate | CaI2O6 | CID 24619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. euonym.us [euonym.us]

- 6. CN109250689B - Process for preparing calcium iodate by taking saline water obtained after rinsing secondary zinc oxide as raw material - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. research.ijcaonline.org [research.ijcaonline.org]

A Technical Guide to the Characterization of Calcium Iodate Monohydrate Nanoparticles

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269), an inorganic compound with the formula Ca(IO₃)₂, is a source of iodine and has applications ranging from dough conditioning to use as an antiseptic.[1][2] The monohydrate form, Ca(IO₃)₂·H₂O, is a stable crystalline solid.[2] In recent years, the synthesis of materials at the nanoscale has opened new avenues for their application, owing to properties like high surface-area-to-volume ratios.[3] Calcium iodate monohydrate nanoparticles are being explored for novel applications, including as catalysts in organic synthesis.[4]

The development of these nanoparticles for advanced applications, particularly in the pharmaceutical and drug development sectors, necessitates a thorough and precise characterization of their physicochemical properties. This guide provides a comprehensive overview of the key analytical techniques and experimental protocols used to characterize this compound nanoparticles, ensuring reproducibility and reliability in research and development settings.

Synthesis of Calcium Iodate Nanoparticles

A common method for synthesizing calcium iodate nanoparticles is through chemical precipitation, often enhanced by ultrasonic irradiation to control particle size and morphology.[4]

Experimental Protocol: Chemical Precipitation with Ultrasonic Irradiation

This protocol is adapted from a method used for synthesizing nano-Ca(IO₃)₂.[4]

-

Reactant Preparation:

-

Prepare an aqueous solution of calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O). For example, dissolve 2.36 g (1 mmol) in 10 ml of distilled water.

-

Prepare a separate aqueous solution of potassium iodate (KIO₃). For example, dissolve 4.28 g (2 mmol) in distilled water.

-

-

Precipitation:

-

Add the KIO₃ solution to the Ca(NO₃)₂ solution in a beaker.

-

Immediately place the beaker in an ultrasonic bath and sonicate the mixture for approximately 10 minutes.

-

-

Reaction and Particle Formation:

-

After sonication, stir the reaction mixture at room temperature for 2 hours. A white precipitate of calcium iodate will form.

-

-

Isolation and Purification:

-

Filter the white precipitate from the solution.

-

Wash the collected solid with distilled water to remove any unreacted ions.

-

Dry the purified precipitate in an oven at 110 °C.

-

-

Nanosizing (Optional Post-treatment):

-

To further ensure nanosized particles, the dried calcium iodate powder can be suspended in a suitable solvent and subjected to further ultrasonic irradiation for an extended period (e.g., 1 hour).[4]

-

Physicochemical Characterization Techniques

A multi-technique approach is essential for a comprehensive understanding of the nanoparticles' properties. Key techniques include X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), electron microscopy, Dynamic Light Scattering (DLS), Zeta Potential analysis, and thermal analysis.[5]

X-Ray Diffraction (XRD)

XRD is a primary technique for determining the crystalline structure, phase purity, and average crystallite size of the nanoparticles.[5]

-

Sample Preparation: A small amount of the dried nanoparticle powder is finely ground and mounted onto a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). A typical range for analysis is 20-80°.[6]

-

Data Analysis:

-

The resulting diffraction peaks are compared to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the crystalline phase (e.g., orthorhombic or monoclinic).[4][7]

-

The average crystallite size (D) can be estimated using the Debye-Scherrer equation: D = Kλ / (β cosθ) Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak, and θ is the Bragg angle.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the sample, confirming the presence of iodate ions and water of hydration.[8]

-

Sample Preparation: The nanoparticle sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded, usually in the range of 4000–400 cm⁻¹.[8]

-

Data Analysis: The absorption bands in the spectrum are assigned to specific molecular vibrations. For this compound, key bands include those for O-H stretching and bending (from water), and symmetric and asymmetric stretching and bending of the iodate (IO₃⁻) ion.[4][8]

Dynamic Light Scattering (DLS) and Zeta Potential

DLS measures the hydrodynamic diameter of the nanoparticles in a liquid suspension, while Zeta Potential analysis provides a measure of their surface charge and colloidal stability.[9][10]

-

Sample Preparation: A dilute, homogenous suspension of the nanoparticles is prepared in a suitable dispersant, typically deionized water. The suspension may require brief sonication to break up agglomerates.

-

DLS Measurement: The suspension is placed in a cuvette inside the DLS instrument. A laser illuminates the particles, and the instrument measures the intensity fluctuations of the scattered light caused by the Brownian motion of the particles.[11] These fluctuations are analyzed to calculate the particle size distribution.[12]

-

Zeta Potential Measurement: The same instrument, equipped with electrodes, applies an electric field to the suspension. The velocity of the particles under this field (electrophoretic mobility) is measured via laser Doppler velocimetry. This mobility is then used to calculate the zeta potential.[13]

-

Data Analysis: DLS provides the mean hydrodynamic diameter and a polydispersity index (PDI). Zeta potential is reported in millivolts (mV). A value more positive than +30 mV or more negative than -30 mV generally indicates good colloidal stability.[14]

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the nanoparticles and characterize decomposition processes, such as the loss of water of hydration.[7][15]

-

Sample Preparation: A small, precisely weighed amount of the nanoparticle powder is placed in a crucible (e.g., alumina).

-

Data Acquisition: The sample is heated in a TGA/DTA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The instrument simultaneously records the sample's mass change (TGA) and the temperature difference between the sample and a reference (DTA).[15]

-

Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating decomposition or dehydration events. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions or reactions.[16]

Data Presentation: Summary of Characterization Data

The following tables summarize typical quantitative data obtained from the characterization of calcium iodate.

Table 1: X-Ray Diffraction Data for Calcium Iodate Nanoparticles

| 2θ Angle (°) | Corresponding Crystal Plane (hkl) | Crystal System | Reference |

|---|---|---|---|

| 32.28 | (111) (representative) | Orthorhombic | [4][17] |

| 46.10 | (200) (representative) | Orthorhombic | [4] |

| 54.80 | (202) (representative) | Orthorhombic | [4] |

| 57.48 | (311) (representative) | Orthorhombic | [4] |

| 67.40 | (222) (representative) | Orthorhombic | [4] |

| Estimated Size | ~50 nm (from Scherrer's equation) | [4] |

Note: The crystal system for calcium iodate can also be reported as monoclinic.[2][7]

Table 2: FTIR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3463 | O-H Stretching (Hydrogen-bonded H₂O) | [4] |

| ~3371 | O-H Stretching (H₂O) | [4] |

| ~1608 | H-O-H Bending (H₂O) | [4][8] |

| 818.83 | Asymmetric Stretching (γ₃) of IO₃⁻ | [7][8] |

| 759.15 | Symmetric Stretching (γ₁) of IO₃⁻ | [7][8] |

| 396.77 | Symmetric Bending (γ₂) of IO₃⁻ | [7][8] |

| 335.04 | Asymmetric Bending (γ₄) of IO₃⁻ |[7][8] |

Table 3: Physical and Colloidal Properties

| Parameter | Typical Value | Technique | Reference |

|---|---|---|---|

| Hydrodynamic Diameter | Varies with synthesis & dispersion | DLS | [9] |

| Zeta Potential | Varies with pH and dispersant | Zeta Potential Analysis | [14] |

| Morphology | Prismatic, Pyramidal (crystals) | SEM/TEM | [7] |

Note: Specific DLS and Zeta Potential data for this compound nanoparticles are not widely reported in the reviewed literature. Values are highly dependent on the synthesis method and suspension conditions.

Visualization of Workflows

Diagrams created using Graphviz help to visualize the logical flow of synthesis and characterization processes.

Caption: Workflow for the synthesis of calcium iodate nanoparticles.

Caption: Overall workflow for nanoparticle characterization.

Caption: Detailed workflow for DLS and Zeta Potential analysis.

References

- 1. amphray.com [amphray.com]

- 2. Calcium iodate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Ca(IO3)2 nanoparticles: fabrication and application as an eco-friendly and recyclable catalyst for the green synthesis of quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoparticles Analytical Techniques - CD Bioparticles [cd-bioparticles.com]

- 6. ijnc.ir [ijnc.ir]

- 7. researchgate.net [researchgate.net]

- 8. research.ijcaonline.org [research.ijcaonline.org]

- 9. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. azonano.com [azonano.com]

- 12. "Characterizing Nanoparticle Size by Dynamic Light Scattering" by M. Zaman, S. Ang et al. [scholarworks.uark.edu]

- 13. web.iitd.ac.in [web.iitd.ac.in]

- 14. periodicos.ufn.edu.br [periodicos.ufn.edu.br]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. ijiset.com [ijiset.com]

- 17. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Calcium Iodate Monohydrate in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. Due to a notable scarcity of quantitative data in publicly available literature, this document focuses on providing a robust experimental framework for determining this solubility, alongside a summary of existing qualitative information.

Executive Summary

Calcium iodate monohydrate, an important iodine source and oxidizing agent, is frequently utilized in various research and development applications. Understanding its solubility in organic solvents is paramount for reaction chemistry, purification processes, and formulation development. This guide consolidates the limited available solubility data and presents a detailed, step-by-step experimental protocol to enable researchers to generate reliable quantitative solubility data for their specific applications.

Solubility Profile of this compound

Current literature and supplier specifications offer limited insight into the quantitative solubility of this compound in organic solvents. The available information is predominantly qualitative, indicating low to negligible solubility in common organic solvents. A summary of this information is presented in the table below.

| Solvent | Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Water | H₂O | Slightly Soluble | 0.24 | 20 |

| 0.5 - 0.6 | 20 | |||

| 0.67 | 90 | |||

| Ethanol | C₂H₅OH | Insoluble[1][2][3] | Data Not Available | Not Specified |

| Alcohol | ROH | Insoluble[4] | Data Not Available | Not Specified |

| Acetone | C₃H₆O | Slightly Soluble[1] | Data Not Available | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Slightly Soluble[1] | Data Not Available | Not Specified |

| Toluene | C₇H₈ | Slightly Soluble[1] | Data Not Available | Not Specified |

| Tetrahydrofuran (THF) | C₄H₈O | Slightly Soluble[1] | Data Not Available | Not Specified |

| Nitric Acid | HNO₃ | Slightly Soluble[1] | Data Not Available | Not Specified |

Note: The qualitative descriptions are based on literature and supplier data sheets. The lack of quantitative data underscores the necessity for experimental determination.

Experimental Protocol for Determining Solubility

The following protocol provides a generalized yet detailed methodology for the quantitative determination of this compound solubility in a target organic solvent. This method is based on the principle of equilibrating a supersaturated solution and subsequently quantifying the dissolved solute.

Materials and Equipment

-

This compound (Ca(IO₃)₂·H₂O), analytical grade

-

Organic solvent of interest, HPLC or analytical grade

-

Volumetric flasks

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Analytical balance

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Potassium iodide (KI)

-

Hydrochloric acid (HCl), standardized solution

-

Starch indicator solution

Experimental Workflow Diagram

References

A Technical Guide to the Thermal Decomposition of Calcium Iodate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O). The document outlines the sequential breakdown of the compound, supported by quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Detailed experimental protocols, reaction pathways, and a comprehensive summary of the decomposition process are presented to support research and development activities in relevant scientific fields.

Introduction

Calcium iodate monohydrate is an inorganic compound with applications in various fields, including as a source of iodine in animal feed and as a dough conditioner. A thorough understanding of its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application in processes involving elevated temperatures. This guide details the thermal behavior of this compound, focusing on the distinct stages of its decomposition.

Thermal Decomposition Analysis

The thermal decomposition of this compound is a multi-stage process that begins with dehydration, followed by the decomposition of the anhydrous salt into calcium oxide, iodine, and oxygen. The primary techniques used for this analysis are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Data from Thermogravimetric and Differential Thermal Analysis

The following tables summarize the quantitative data obtained from the analysis of TGA and DTA curves for undoped this compound.

Table 1: Thermogravimetric Analysis (TGA) Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Volatile Product(s) | Solid Residue |

| Dehydration | Ambient - ~250 | ~4.4 | H₂O | Ca(IO₃)₂ |

| Decomposition Step 1 | ~550 - 680 | ~60.8 | I₂, O₂ | Intermediate(s) |

| Decomposition Step 2 | ~680 - 750 | ~11.5 | O₂ | CaO |

| Total Mass Loss | ~76.7 |

Table 2: Differential Thermal Analysis (DTA) Data

| Thermal Event | Peak Temperature (°C) | Type of Reaction | Associated Process |

| Endotherm 1 | ~150 | Endothermic | Dehydration |

| Exotherm 1 | ~600 | Exothermic | Decomposition of Anhydrous Salt |

| Exotherm 2 | ~700 | Exothermic | Further Decomposition |

Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of well-defined steps. The following diagram illustrates the logical relationship of this process.

Spectroscopic Fingerprinting of Calcium Iodate Monohydrate: An In-depth Technical Guide to FT-IR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This document details the experimental protocols, presents quantitative data in a structured format, and offers visual representations of the analytical workflow, serving as a vital resource for researchers in materials science, pharmaceuticals, and analytical chemistry.

Introduction

Calcium iodate monohydrate is an inorganic compound with applications in various fields, including as an oxidizing agent, a dough conditioner, and an iodine supplement in animal feed. Its hydrated nature and the presence of the iodate ion (IO₃⁻) give rise to a unique vibrational signature that can be effectively characterized by FT-IR and Raman spectroscopy. These non-destructive techniques provide complementary information on the molecular vibrations, allowing for detailed structural elucidation and quality control.

Experimental Protocols

Precise and reproducible experimental procedures are paramount for obtaining high-quality spectroscopic data. The following sections outline the methodologies for the FT-IR and Raman analysis of this compound powder.

FT-IR Spectroscopy

The FT-IR spectrum of solid this compound is typically acquired using the potassium bromide (KBr) pellet method. This technique involves intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.

Instrumentation: A Perkin-Elmer Spectrum-2000 FT-IR spectrophotometer or an equivalent instrument is suitable for this analysis.

Sample Preparation:

-

Grind a small amount of this compound to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of spectroscopic grade KBr powder to the mortar.

-

Thoroughly mix the sample and KBr in a ratio of approximately 1:100 (sample:KBr).

-

Transfer the mixture to a pellet die and press under vacuum at approximately 8-10 tons of pressure for several minutes to form a transparent or semi-transparent pellet.

-

Place the resulting KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet should be collected under the same conditions and subtracted from the sample spectrum.

Raman Spectroscopy

FT-Raman spectroscopy is a suitable technique for analyzing this compound, as it minimizes fluorescence interference that can occur with visible laser excitation.

Instrumentation: A Bio-Rad FTS 175C FT-Raman spectrometer equipped with a Raman accessory or a similar instrument is recommended.

Sample Preparation:

-

Place a small amount of the this compound powder into a sample holder, such as a glass capillary tube or a well on a microscope slide.

-

No further sample preparation is typically required.

Data Acquisition:

-

Excitation Source: Nd:YAG laser (1064 nm)

-

Laser Power: 100-300 mW at the sample

-

Spectral Range: 3500 - 100 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: A sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio, typically ranging from 128 to 512 scans.

Quantitative Spectroscopic Data

The following tables summarize the key vibrational bands observed in the FT-IR and Raman spectra of this compound, along with their corresponding assignments.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| ~3400 - 3500 (broad) | O-H stretching | ν(O-H) of H₂O | [1] |

| ~1600 - 1620 | H-O-H bending | δ(H-O-H) of H₂O | [1] |

| 818.83 | Asymmetric I-O stretching | ν₃(IO₃⁻) | [1] |

| 759.15 | Symmetric I-O stretching | ν₁(IO₃⁻) | [1] |

| 396.77 | Symmetric O-I-O bending | ν₂(IO₃⁻) | [1] |

| 335.04 | Asymmetric O-I-O bending | ν₄(IO₃⁻) | [1] |

Raman Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| ~770 - 790 | Symmetric I-O stretching | ν₁(IO₃⁻) | |

| ~740 - 760 | Asymmetric I-O stretching | ν₃(IO₃⁻) | |

| ~350 - 380 | Bending modes | ν₂(IO₃⁻), ν₄(IO₃⁻) | |

| < 300 | Lattice modes | - |

Note: Specific, experimentally verified Raman peak assignments for this compound are not widely available in the reviewed literature. The provided ranges are based on the fundamental vibrations of the iodate ion and are expected to be Raman active.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Experimental workflow for FT-IR analysis of this compound.

Caption: Experimental workflow for Raman analysis of this compound.

Discussion of Vibrational Modes

The vibrational spectra of this compound are dominated by the internal modes of the iodate ion (IO₃⁻) and the water molecule (H₂O), along with external lattice modes at lower frequencies.

-

Iodate Ion (IO₃⁻): The pyramidal IO₃⁻ ion belongs to the C₃ᵥ point group and has four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). All four modes are both IR and Raman active. The stretching vibrations (ν₁ and ν₃) appear at higher wavenumbers than the bending vibrations (ν₂ and ν₄).

-

Water Molecule (H₂O): The water of hydration gives rise to characteristic O-H stretching bands in the 3000-3600 cm⁻¹ region and an H-O-H bending mode around 1600-1650 cm⁻¹. The broadness of the O-H stretching band is indicative of hydrogen bonding within the crystal lattice.

The complementary nature of FT-IR and Raman spectroscopy is evident in the analysis of this compound. While the polar O-H and I-O bonds lead to strong absorptions in the FT-IR spectrum, the symmetric vibrations of the iodate ion are often more prominent in the Raman spectrum.

Conclusion

This technical guide provides a foundational understanding of the FT-IR and Raman spectroscopic analysis of this compound. The detailed experimental protocols and tabulated spectral data serve as a practical reference for researchers. The visualization of the analytical workflows offers a clear and concise overview of the experimental process. By utilizing both FT-IR and Raman spectroscopy, a comprehensive vibrational characterization of this compound can be achieved, which is essential for its quality control and further application in various industries.

References

A Technical Deep Dive: Comparative Analysis of the Hygroscopic Properties of Calcium Iodate Monohydrate and Anhydrous Calcium Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hygroscopic properties of calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) and anhydrous calcium iodate (Ca(IO₃)₂). Understanding the moisture sorption behavior of these compounds is critical in various applications, including pharmaceutical formulations, animal feed production, and chemical manufacturing, where stability and handling characteristics are paramount. This document outlines the fundamental differences in their physical and chemical properties, presents a detailed examination of their hygroscopic nature, and provides standardized experimental protocols for their characterization.

Introduction to Calcium Iodate and its Hydration States

Calcium iodate is an inorganic salt that exists in two primary forms: a monohydrate and an anhydrous crystalline structure. The presence of a water molecule in the crystal lattice of the monohydrate form significantly influences its physicochemical properties, most notably its interaction with atmospheric moisture. Anhydrous calcium iodate, lacking this bound water, exhibits distinct characteristics that can be advantageous in specific applications.

The choice between the monohydrate and anhydrous forms often depends on the desired stability, flowability, and iodine content for a particular application. For instance, in the pharmaceutical and animal feed industries, the tendency of a substance to absorb moisture can lead to caking, degradation, and altered bioavailability.

Physicochemical Properties: A Comparative Overview

The fundamental differences in the physical and chemical properties of calcium iodate monohydrate and its anhydrous counterpart are summarized in the table below. These differences form the basis for their varying hygroscopic behaviors.

| Property | This compound | Anhydrous Calcium Iodate |

| Chemical Formula | Ca(IO₃)₂·H₂O | Ca(IO₃)₂ |

| Molecular Weight | ~407.90 g/mol | ~389.88 g/mol |

| Appearance | White crystalline powder | White to off-white crystalline powder |

| Iodine Content | ~62.2% | ~65.1% |

| Water Solubility (20°C) | Slightly soluble | Sparingly soluble |

| Thermal Stability | Dehydrates upon heating | More stable at higher temperatures |

| Hygroscopicity | More hygroscopic | Less hygroscopic |

Hygroscopic Properties: A Detailed Comparison

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property is a critical consideration in the handling, storage, and formulation of solid materials.

Qualitative Comparison:

Anhydrous calcium iodate is widely recognized as being less hygroscopic than this compound.[1] The compact crystal structure of the anhydrous form presents fewer sites for water molecules to adsorb onto the surface.[1] Conversely, the monohydrate, with its incorporated water molecule, is inherently more interactive with atmospheric moisture. This difference has practical implications; for example, the lower hygroscopicity of anhydrous calcium iodate makes it less prone to caking and improves its flow properties, which is a significant advantage in manufacturing processes.[1]

Quantitative Comparison (Representative Data):

| Relative Humidity (%) | Expected Water Uptake (% w/w) - this compound | Expected Water Uptake (% w/w) - Anhydrous Calcium Iodate |

| 10 | < 0.1 | < 0.05 |

| 20 | 0.1 - 0.2 | < 0.1 |

| 30 | 0.2 - 0.4 | 0.1 - 0.2 |

| 40 | 0.4 - 0.6 | 0.2 - 0.3 |

| 50 | 0.6 - 0.8 | 0.3 - 0.4 |

| 60 | 0.8 - 1.2 | 0.4 - 0.6 |

| 70 | 1.2 - 2.0 | 0.6 - 0.9 |

| 80 | 2.0 - 4.0 | 0.9 - 1.5 |

| 90 | > 4.0 (potential for deliquescence) | 1.5 - 2.5 |

Note: This data is illustrative and represents the typical behavior of a monohydrate salt versus its anhydrous form. Actual values for calcium iodate may vary and should be determined experimentally.

Experimental Protocols for Hygroscopicity Determination

Accurate characterization of hygroscopic properties requires standardized experimental procedures. The following are detailed methodologies for two common techniques.

Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the water vapor sorption and desorption isotherms of the material, providing a detailed profile of its interaction with moisture at different relative humidities.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of the test substance (either this compound or anhydrous calcium iodate) is accurately weighed into a DVS sample pan.

-

Drying: The sample is dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until a stable weight is reached. The mass change at each RH step is recorded.

-

Desorption Phase: Following equilibration at the highest RH, the humidity is decreased in a similar stepwise manner back to 0% RH. The mass change during desorption is recorded at each step.

-

Data Analysis: The percentage change in mass at each RH step is plotted against the relative humidity to generate the sorption and desorption isotherms.

Gravimetric Analysis (Desiccator Method)

Objective: To determine the equilibrium moisture content of the material at a specific high-humidity condition.

Methodology:

-

Sample Preparation: Approximately 1 gram of the test substance is accurately weighed into a pre-weighed, shallow weighing dish.

-

Drying: The sample is dried to a constant weight in an oven at an appropriate temperature (e.g., 105°C) and then cooled in a desiccator containing a suitable desiccant. The initial dry weight is recorded.

-

Exposure to Humidity: The weighing dish with the dried sample is placed in a controlled humidity chamber or a desiccator containing a saturated salt solution that maintains a specific relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% RH at 25°C).

-

Equilibration and Weighing: The sample is stored in the humidity chamber at a constant temperature (e.g., 25°C) and weighed periodically until a constant weight is achieved, indicating that equilibrium has been reached.

-

Calculation: The percentage of water absorbed is calculated using the following formula:

Visualizing the Process and Logic

Experimental Workflow for Hygroscopicity Testing

The following diagram illustrates the typical workflow for determining the hygroscopic properties of a substance using both DVS and gravimetric methods.

Caption: Workflow for Hygroscopicity Analysis.

Relationship Between Hydration State and Hygroscopicity

The hydration state of calcium iodate is directly linked to its hygroscopic behavior. The following diagram illustrates this logical relationship.

Caption: Hydration State and Hygroscopicity.

Conclusion

The hygroscopic properties of calcium iodate are fundamentally dictated by its hydration state. Anhydrous calcium iodate is demonstrably less hygroscopic than its monohydrate counterpart, a critical factor for consideration in applications where moisture sensitivity is a concern. The lower water uptake of the anhydrous form contributes to enhanced stability, reduced caking, and improved handling characteristics. For researchers, scientists, and drug development professionals, a thorough understanding and experimental characterization of the hygroscopicity of both forms are essential for optimizing formulation, manufacturing processes, and ensuring product quality and shelf-life. The experimental protocols provided herein offer a standardized approach to obtaining this critical data.

References

"CAS number and molecular weight of calcium iodate monohydrate"

This technical guide provides an in-depth overview of calcium iodate (B108269) monohydrate, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and its emerging role in catalysis.

Core Chemical and Physical Data

Calcium iodate monohydrate is an inorganic compound with the chemical formula Ca(IO₃)₂·H₂O. It is a white, crystalline solid that is sparingly soluble in water. The following table summarizes its key quantitative data.

| Property | Value | References |

| CAS Number | 10031-32-0 | [1][2][3][4] |

| Molecular Weight | 407.90 g/mol | [1][2][4][5] |

| Molecular Formula | Ca(IO₃)₂·H₂O | [2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via Precipitation

This protocol describes the preparation of this compound by reacting potassium iodate with calcium nitrate (B79036).

Materials:

-

0.2 M Potassium iodate (KIO₃) solution

-

1 M Calcium nitrate (Ca(NO₃)₂) solution

-

Distilled water

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

In a beaker, combine 50 mL of 0.2 M KIO₃ solution with 20 mL of 1 M Ca(NO₃)₂ solution.

-

Allow the mixture to stand for approximately 5 minutes to ensure complete precipitation of calcium iodate.

-

Separate the solid calcium iodate precipitate from the solution by filtration.

-

Wash the collected solid with distilled water to remove any soluble impurities.

-

To prepare a saturated solution for further experiments, take approximately half of the synthesized solid and add it to 100 mL of distilled water.

-

Stir the solution continuously for at least 30 minutes to ensure it reaches saturation.

Determination of Iodate Concentration by Titration

This analytical procedure is used to determine the concentration of iodate ions in a solution, which is a key step in calculating the solubility product constant (Ksp) of calcium iodate.

Materials:

-

Saturated calcium iodate solution (prepared as described above)

-

Solid potassium iodide (KI)

-

2 M Hydrochloric acid (HCl)

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Starch indicator solution

-

Buret, pipettes, and flasks

Procedure:

-

Accurately pipette a known volume (e.g., 25.00 mL) of the clear, saturated calcium iodate solution into an Erlenmeyer flask.

-

Add approximately 0.5 g of solid potassium iodide and 1 mL of 2 M HCl to the flask. The solution will turn a yellowish-brown color due to the formation of iodine.

-

Titrate the solution with a standardized sodium thiosulfate solution until the yellowish-brown color of the iodine has nearly disappeared.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes colorless. This is the endpoint of the titration.

-

Record the volume of sodium thiosulfate solution used.

-

Repeat the titration with additional samples of the saturated calcium iodate solution to ensure accuracy.

-

The concentration of iodate can then be calculated based on the stoichiometry of the reactions involved.

Catalytic Activity in Organic Synthesis

Recent research has highlighted the potential of calcium iodate as a catalyst in the synthesis of heterocyclic compounds. The catalytic mechanism is believed to involve the Lewis acidity of the calcium ion and the oxidizing nature of the iodate ion.

References

- 1. CALCIUM IODATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 2. CN109250689B - Process for preparing calcium iodate by taking saline water obtained after rinsing secondary zinc oxide as raw material - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Calcium Iodate | CAS#: 7789-80-2 | Lautarite | Iofina [iofina.com]

Methodological & Application

Application of Calcium Iodate Monohydrate in Analytical Chemistry Titrations

Introduction

Calcium iodate (B108269) monohydrate, Ca(IO₃)₂·H₂O, is a stable, non-hygroscopic oxidizing agent with a high molecular weight, making it an excellent primary standard in analytical chemistry.[1][2] Its primary application in titrimetry is for the accurate standardization of sodium thiosulfate (B1220275) (Na₂S₂O₃) solutions. Standardized sodium thiosulfate is a versatile reducing agent used in numerous iodometric titrations for the quantitative analysis of various substances, including many pharmaceutical compounds. This application note provides a detailed protocol for the standardization of sodium thiosulfate using calcium iodate monohydrate and a subsequent protocol for the determination of ascorbic acid (Vitamin C) in a pharmaceutical preparation using the standardized thiosulfate solution.

Principle of the Method

The standardization process is based on a redox reaction. A precisely weighed amount of primary standard this compound is dissolved and treated with an excess of potassium iodide (KI) in an acidic solution. The iodate ions (IO₃⁻) oxidize the iodide ions (I⁻) to iodine (I₂).

Reaction 1: Liberation of Iodine IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

The liberated iodine is then titrated with the sodium thiosulfate solution to be standardized. The endpoint is detected using a starch indicator, which forms a deep blue complex with iodine. The disappearance of the blue color marks the endpoint of the titration.

Reaction 2: Titration of Iodine I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

By knowing the initial mass of this compound, the exact molarity of the sodium thiosulfate solution can be calculated.

Application: Standardization of Sodium Thiosulfate Solution

This protocol outlines the procedure for the accurate determination of the molarity of a sodium thiosulfate solution using this compound as a primary standard.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound (Ca(IO₃)₂·H₂O) | Primary Standard Grade (≥99.5%) | Major Chemical Supplier |

| Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) | ACS Reagent Grade | Major Chemical Supplier |

| Potassium Iodide (KI) | ACS Reagent Grade | Major Chemical Supplier |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Major Chemical Supplier |

| Starch Indicator Solution | 1% (w/v), freshly prepared | In-house preparation |

| Deionized Water | Type I | In-house water purification system |

Experimental Protocol

3.2.1. Preparation of ~0.1 M Sodium Thiosulfate Solution

-

Boil approximately 1 L of deionized water for 5 minutes to sterilize it and remove dissolved CO₂.

-

Allow the water to cool to room temperature.

-

Weigh approximately 25 g of sodium thiosulfate pentahydrate and dissolve it in the cooled, boiled water in a 1 L volumetric flask.

-

Add 0.1 g of anhydrous sodium carbonate (Na₂CO₃) to stabilize the solution.

-

Dilute to the mark with the cooled, boiled deionized water and mix thoroughly.

-

Store the solution in a tightly stoppered, dark glass bottle and allow it to stand for at least 24 hours before standardization.

3.2.2. Standardization Procedure

-

Accurately weigh, by difference, approximately 0.12-0.15 g of primary standard this compound into a 250 mL Erlenmeyer flask. Record the exact mass.

-

Dissolve the this compound in 75 mL of deionized water.

-

Add 2 g of potassium iodide (KI) to the solution and swirl to dissolve.

-

Carefully add 5 mL of 2 M hydrochloric acid (HCl) to the flask. The solution will turn a deep yellow-brown due to the liberation of iodine.

-

Immediately begin titrating with the ~0.1 M sodium thiosulfate solution from a 50 mL burette.

-

Continue the titration until the solution becomes a pale yellow color.

-

Add 2 mL of freshly prepared starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution.

-

Record the final volume of the sodium thiosulfate solution used.

-

Repeat the titration at least two more times with fresh portions of this compound.

Data Presentation and Calculation

Table 1: Standardization of Sodium Thiosulfate Solution

| Trial | Mass of Ca(IO₃)₂·H₂O (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of Na₂S₂O₃ (mL) | Molarity of Na₂S₂O₃ (M) |

| 1 | |||||

| 2 | |||||

| 3 | |||||

| Average | |||||

| Standard Deviation |

Calculation of Sodium Thiosulfate Molarity:

-

Moles of Ca(IO₃)₂·H₂O: Moles = Mass of Ca(IO₃)₂·H₂O / Molar Mass of Ca(IO₃)₂·H₂O (407.90 g/mol )

-

Moles of I₂ liberated: From the stoichiometry of Reaction 1, 1 mole of IO₃⁻ produces 3 moles of I₂. Since 1 mole of Ca(IO₃)₂ contains 2 moles of IO₃⁻, 1 mole of Ca(IO₃)₂ produces 6 moles of I₂. Moles of I₂ = Moles of Ca(IO₃)₂·H₂O × 6

-

Moles of Na₂S₂O₃ reacted: From the stoichiometry of Reaction 2, 2 moles of S₂O₃²⁻ react with 1 mole of I₂. Moles of Na₂S₂O₃ = Moles of I₂ × 2

-

Molarity of Na₂S₂O₃: Molarity = Moles of Na₂S₂O₃ / Volume of Na₂S₂O₃ (L)

Experimental Workflow Diagram

Caption: Workflow for the standardization of sodium thiosulfate.

Application: Determination of Ascorbic Acid in a Pharmaceutical Product

This protocol describes the use of the standardized sodium thiosulfate solution to determine the amount of ascorbic acid (Vitamin C) in a tablet.

Principle

A known mass of a Vitamin C tablet is dissolved, and an excess of a standard iodine solution (generated in situ from potassium iodate and potassium iodide) is added. The ascorbic acid is oxidized by the iodine. The excess, unreacted iodine is then back-titrated with the previously standardized sodium thiosulfate solution.

Reaction 3: Oxidation of Ascorbic Acid C₆H₈O₆ (Ascorbic Acid) + I₂ → C₆H₆O₆ (Dehydroascorbic Acid) + 2I⁻ + 2H⁺

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Standardized Sodium Thiosulfate Solution | ~0.1 M (from Part 3) | In-house preparation |

| Potassium Iodate (KIO₃) | ACS Reagent Grade | Major Chemical Supplier |

| Potassium Iodide (KI) | ACS Reagent Grade | Major Chemical Supplier |

| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent Grade | Major Chemical Supplier |

| Starch Indicator Solution | 1% (w/v), freshly prepared | In-house preparation |

| Vitamin C Tablet | Pharmaceutical Grade | Commercial Pharmacy |

| Deionized Water | Type I | In-house water purification system |

Experimental Protocol

4.3.1. Preparation of Standard 0.02 M Potassium Iodate Solution

-

Dry a sample of potassium iodate at 110°C for 1 hour and cool in a desiccator.

-

Accurately weigh approximately 4.28 g of the dried KIO₃.

-

Quantitatively transfer the KIO₃ to a 1 L volumetric flask, dissolve in deionized water, and dilute to the mark. Mix thoroughly. Calculate the exact molarity.

4.3.2. Sample Preparation and Titration

-

Weigh one Vitamin C tablet and then crush it into a fine powder using a mortar and pestle.

-

Accurately weigh a portion of the powdered tablet equivalent to approximately 100-150 mg of ascorbic acid into a 250 mL Erlenmeyer flask.

-

Dissolve the powder in 50 mL of 1 M sulfuric acid.

-

Pipette exactly 50.00 mL of the standard 0.02 M KIO₃ solution into the flask.

-

Add 2 g of KI and swirl to dissolve. A brown color of iodine will appear.

-

Allow the reaction to proceed for 5 minutes in a stoppered flask, away from direct sunlight.

-

Titrate the excess iodine with your standardized ~0.1 M sodium thiosulfate solution until the solution is a pale yellow.

-

Add 2 mL of starch indicator and continue the titration until the blue color disappears.

-

Record the volume of sodium thiosulfate solution used.

-

Perform a blank titration by repeating steps 3-8 without the Vitamin C sample.

Data Presentation and Calculation

Table 2: Determination of Ascorbic Acid

| Determination | Mass of Tablet Powder (g) | Volume of Standardized Na₂S₂O₃ (mL) |

| Sample 1 | ||

| Sample 2 | ||

| Sample 3 | ||

| Blank | N/A |

Calculation of Ascorbic Acid Content:

-

Total moles of I₂ generated (from blank titration): Moles of I₂ (total) = (Volume of Na₂S₂O₃ for blank (L) × Molarity of Na₂S₂O₃) / 2

-

Moles of excess I₂ (from sample titration): Moles of I₂ (excess) = (Volume of Na₂S₂O₃ for sample (L) × Molarity of Na₂S₂O₃) / 2

-

Moles of I₂ reacted with Ascorbic Acid: Moles of I₂ (reacted) = Moles of I₂ (total) - Moles of I₂ (excess)

-

Moles of Ascorbic Acid: From the stoichiometry of Reaction 3, 1 mole of ascorbic acid reacts with 1 mole of I₂. Moles of Ascorbic Acid = Moles of I₂ (reacted)

-

Mass of Ascorbic Acid in sample: Mass = Moles of Ascorbic Acid × Molar Mass of Ascorbic Acid (176.12 g/mol )

-

Percentage of Ascorbic Acid in tablet: % (w/w) = (Mass of Ascorbic Acid in sample / Mass of tablet powder) × 100

Logical Relationship Diagram

Caption: Logical flow for ascorbic acid determination.

Conclusion

This compound serves as an excellent primary standard for the standardization of sodium thiosulfate solutions due to its high purity and stability. The protocols detailed in this application note provide a robust and accurate method for this standardization and its subsequent application in the quality control analysis of pharmaceutical products, such as the determination of ascorbic acid in Vitamin C tablets. The principles of iodometric titration are widely applicable in pharmaceutical analysis for various active ingredients and excipients that possess oxidizing or reducing properties.

References

Calcium Iodate Monohydrate: Application Notes for Oxidative Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) is a stable, inexpensive, and environmentally benign inorganic salt. While its primary applications have traditionally been in animal nutrition and as a dough conditioner, its utility as an oxidizing agent in organic synthesis is an area of growing interest. The iodate ion (IO₃⁻), with iodine in the +5 oxidation state, is a powerful oxidant. Coupled with the Lewis acidity of the calcium ion, calcium iodate presents a unique catalytic and oxidative potential for a variety of organic transformations.

This document provides detailed application notes and protocols for the use of calcium iodate monohydrate as an oxidizing agent in organic synthesis, with a focus on its application in the synthesis of nitrogen-containing heterocyclic compounds.

Physicochemical Properties and Safety Information

This compound is a white, crystalline powder. It is sparingly soluble in water and insoluble in alcohol. As an oxidizing agent, it can intensify fires and should be kept away from combustible materials. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed when handling this reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10031-32-0 |

| Molecular Formula | Ca(IO₃)₂·H₂O |

| Molecular Weight | 407.90 g/mol |

| Appearance | White crystalline powder |

| Solubility in Water | 0.24 g/100 mL at 20 °C[1] |

| Melting Point | 540 °C (decomposes)[1] |

Applications in Organic Synthesis

The primary reported application of calcium iodate in organic synthesis is as a catalyst in the one-pot synthesis of quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines.[2][3] In this context, calcium iodate exhibits a dual role: the calcium ion acts as a Lewis acid to activate the carbonyl group of a 1,2-dicarbonyl compound, while the iodate ion acts as an oxidizing agent to facilitate the cyclization and aromatization to the final heterocyclic product.

Catalytic Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Calcium iodate nanoparticles have been shown to be a highly efficient, eco-friendly, and recyclable catalyst for this transformation, providing excellent yields in short reaction times at ambient temperature.[2][3]

General Reaction Scheme:

Proposed Catalytic Cycle:

The proposed mechanism highlights the dual functionality of calcium iodate. The Ca²⁺ ion activates the carbonyl group, facilitating nucleophilic attack by the diamine. The iodate ion then acts as an oxidant in the subsequent cyclization and aromatization steps.

Table 2: Synthesis of Quinoxaline Derivatives using Calcium Iodate Nanoparticles [2]

| Entry | o-Phenylenediamine (R¹) | 1,2-Dicarbonyl (R²) | Time (min) | Yield (%) |

| 1 | H | Benzil | 3 | 97 |

| 2 | 4-Methyl | Benzil | 3 | 98 |

| 3 | 4-Chloro | Benzil | 5 | 95 |

| 4 | 4-Nitro | Benzil | 10 | 92 |

| 5 | H | 4,4'-Dimethylbenzil | 4 | 96 |

| 6 | H | 4,4'-Dichlorobenzil | 6 | 94 |

| 7 | H | Furil | 5 | 93 |

| 8 | H | 1,2-Cyclohexanedione | 15 | 88 |

Experimental Protocol: General Procedure for the Synthesis of Quinoxaline Derivatives [2]

-

Preparation of Calcium Iodate Nanoparticles:

-

To a 50 mL beaker containing 10 mL of distilled water and Ca(NO₃)₂·4H₂O (2.36 g, 1 mmol), add an aqueous solution of KIO₃ (4.28 g, 2 mmol).

-

Subject the mixture to ultrasonication for 10 minutes.

-

Stir the reaction mixture for 2 hours at room temperature until a white precipitate of calcium iodate forms.

-

Filter the precipitate, wash with water, and dry at 110 °C.

-

Suspend 1 g of the obtained Ca(IO₃)₂ in a suitable solvent and subject it to ultrasonic irradiation for 1 hour to generate nanosized particles. The nanocatalyst can be used without further purification.

-

-

Synthesis of Quinoxalines:

-

To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (B145695) (5 mL), add calcium iodate nanoparticles (3 mol%).

-

Stir the reaction mixture at room temperature for the time specified in Table 2 (typically 3-20 minutes).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the catalyst.

-

Add cold water to the filtrate to precipitate the product.

-

Filter the product and wash with a cold ethanol/water mixture to afford the pure quinoxaline derivative.

-

If necessary, the crude product can be further purified by recrystallization from ethanol or a methanol/acetic acid mixture.

-

Experimental Workflow:

Other Potential Oxidative Applications

While detailed protocols are limited, the inherent oxidizing nature of the iodate ion suggests potential for this compound in other oxidative transformations. These areas warrant further investigation and methods development.

Oxidation of Alcohols to Aldehydes and Ketones

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. While no specific and detailed protocols using this compound for this purpose were found in the reviewed literature, other iodate and periodate (B1199274) reagents are known to effect this transformation. It is plausible that calcium iodate, possibly in the presence of an acid co-catalyst to enhance its oxidizing potential, could be a viable reagent for this purpose.

Hypothetical Reaction Scheme:

Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides is another important reaction, particularly in the synthesis of pharmaceuticals. Hypervalent iodine reagents are well-established for this transformation. The potential of this compound in this context remains an area for exploration.

Hypothetical Reaction Scheme:

Conclusion

This compound is an emerging, cost-effective, and environmentally friendly oxidizing agent and catalyst for organic synthesis. Its application in the synthesis of quinoxalines is well-documented, offering high yields under mild conditions. While its potential in other oxidative transformations such as the oxidation of alcohols and sulfides is yet to be fully explored with detailed protocols, its inherent properties make it a promising candidate for future research and development in the field of green chemistry. The development of new methodologies utilizing this readily available reagent could provide valuable alternatives to existing, often more hazardous or expensive, oxidation protocols.

References

Application Notes and Protocols: Calcium Iodate Monohydrate in Dough Conditioning Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) is a fast-acting oxidizing agent used in the baking industry as a dough conditioner.[1][2] Its primary function is to strengthen the gluten network in dough, which enhances dough handling properties, improves gas retention, and results in baked goods with increased volume and a finer, more uniform crumb structure. These application notes provide a detailed protocol for researchers to systematically evaluate the effects of calcium iodate monohydrate on dough properties.

Mechanism of Action: The strengthening effect of calcium iodate is attributed to its role as an oxidizing agent. During dough mixing, it facilitates the formation of disulfide bonds (-S-S-) from sulfhydryl groups (-SH) present in the gluten-forming proteins (gliadin and glutenin). This cross-linking creates a more robust and elastic gluten matrix.[3][4]

Safety Precautions

Calcium iodate is a strong oxidizer and should be handled with care.[5] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood.[5] Store this compound away from combustible materials, reducing agents, and moisture.

Experimental Protocols

Standardized methods from organizations such as the AACC International (Cereals & Grains Association) provide a framework for dough analysis.[3][4][6][7][8] The following protocols are based on these established methods and are adapted for the study of this compound.

Materials and Equipment

-

Flour: A control flour with known characteristics (e.g., protein content, ash content) should be used throughout the study.

-

This compound: Reagent-grade Ca(IO₃)₂·H₂O.

-

Other Ingredients: Distilled water, salt (NaCl), yeast, sugar.

-

Equipment:

-

Analytical balance

-

Farinograph

-

Extensograph

-

Proofing cabinet

-

Test baking oven

-

Loaf volume meter

-

Sample Preparation

-

Control Dough: Prepare a control dough sample without the addition of this compound according to the chosen standard method (e.g., AACC Method 54-21 for Farinograph).[9]

-

Test Doughs: Prepare a series of dough samples with varying concentrations of this compound. Suggested concentrations for initial studies range from 5 to 50 ppm (parts per million) based on flour weight.

-

Incorporation: this compound should be pre-blended with the flour to ensure uniform distribution before the addition of water.

Rheological Analysis

The Farinograph measures the water absorption of flour and the mixing characteristics of the dough.[9][10]

-

Procedure:

-

Determine the water absorption of the control flour to achieve a dough consistency of 500 Farinograph Units (FU).

-

For each test sample, use the same water absorption as the control.

-

Mix the dough in the Farinograph bowl at a constant temperature (e.g., 30°C) and speed (e.g., 63 rpm).[11]

-

Record the Farinogram.

-

-

Parameters to Measure:

-

Water Absorption (%): The amount of water required to reach 500 FU.

-

Dough Development Time (DDT) (min): The time to reach peak consistency.

-

Stability (min): The time the dough maintains its peak consistency.

-

Mixing Tolerance Index (MTI) (FU): The drop in consistency after a specified time from the peak.

-

The Extensograph measures the dough's resistance to extension and its extensibility.[2][12][13]

-

Procedure:

-

Prepare dough samples as for the Farinograph, typically with the addition of salt.

-

After mixing, round and mold the dough into a cylinder.

-

Rest the dough for specific periods (e.g., 45, 90, and 135 minutes) in a controlled environment (e.g., 30°C).

-

After each rest period, stretch the dough on the Extensograph until it ruptures.

-

-

Parameters to Measure:

-

Resistance to Extension (R) (EU): The maximum height of the curve, indicating dough strength.

-

Extensibility (E) (mm): The length of the curve, indicating how far the dough can be stretched.

-

Ratio Number (R/E): The ratio of resistance to extensibility, indicating the balance of dough properties.

-

Area under the curve (Energy) (cm²): Represents the overall dough strength and baking potential.

-

Test Baking (AACC Method 10-10.03)

Test baking provides the ultimate assessment of a dough conditioner's performance.[14]

-

Procedure:

-

Prepare doughs with and without this compound.

-

Divide, round, and mold the dough into loaves.

-

Proof the loaves in a cabinet at a controlled temperature and humidity (e.g., 37°C, 85% RH) until they reach a specific height.[4]

-

Bake the loaves at a specified temperature and time (e.g., 215°C for 25 minutes).

-

-

Parameters to Measure:

-

Loaf Volume (cm³): Measured using a loaf volume meter.

-

Specific Volume (cm³/g): Loaf volume divided by loaf weight.

-

Crumb Structure: Evaluated visually or using digital imaging analysis for cell size, uniformity, and texture.

-

Crust Color: Assessed visually or with a colorimeter.

-

Data Presentation

The following tables present hypothetical data to illustrate the expected effects of this compound on dough properties. Actual results will vary depending on the flour type and experimental conditions.

Table 1: Effect of this compound on Farinograph Parameters

| Calcium Iodate (ppm) | Water Absorption (%) | Dough Development Time (min) | Stability (min) | Mixing Tolerance Index (FU) |

| 0 (Control) | 62.5 | 5.0 | 10.5 | 30 |

| 10 | 62.5 | 4.5 | 12.0 | 25 |

| 20 | 62.5 | 4.2 | 14.5 | 20 |

| 30 | 62.5 | 4.0 | 16.0 | 18 |

Table 2: Effect of this compound on Extensograph Parameters (at 90 min rest)

| Calcium Iodate (ppm) | Resistance to Extension (EU) | Extensibility (mm) | Ratio Number (R/E) | Energy (cm²) |

| 0 (Control) | 450 | 150 | 3.0 | 100 |

| 10 | 500 | 145 | 3.4 | 110 |

| 20 | 580 | 140 | 4.1 | 125 |

| 30 | 650 | 135 | 4.8 | 135 |

Table 3: Effect of this compound on Baking Performance

| Calcium Iodate (ppm) | Loaf Volume (cm³) | Specific Volume (cm³/g) | Crumb Structure |

| 0 (Control) | 850 | 4.5 | Open, slightly coarse |

| 10 | 900 | 4.7 | Finer, more uniform |

| 20 | 950 | 5.0 | Fine and uniform |

| 30 | 920 | 4.8 | Slightly tight |

Visualizations

Caption: Experimental workflow for evaluating this compound in dough.

Caption: Mechanism of action of calcium iodate in dough strengthening.

References

- 1. researchgate.net [researchgate.net]

- 2. bakerpedia.com [bakerpedia.com]

- 3. cerealsgrains.org [cerealsgrains.org]

- 4. cerealscanada.ca [cerealscanada.ca]

- 5. Alveograph | American Society of Baking [asbe.org]

- 6. Approved Methods of Analysis [cerealsgrains.org]

- 7. Analytical Resources [cerealsgrains.org]

- 8. About AACC Methods of Analysis [cerealsgrains.org]

- 9. bakerpedia.com [bakerpedia.com]

- 10. Flour and Dough Analyzer: Brabender FarinoGraph | Anton Paar [anton-paar.com]

- 11. m.youtube.com [m.youtube.com]

- 12. nordicdough.com [nordicdough.com]

- 13. Extensograph: The IREKS Compendium of Baking Technology [ireks-kompendium.com]

- 14. Bread Baking Test | American Society of Baking [asbe.org]

Application Notes and Protocols: Calcium Iodate Monohydrate as a Catalyst in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) is emerging as a highly efficient, inexpensive, and environmentally benign catalyst for the synthesis of various heterocyclic compounds. Its utility is attributed to the dual functionality of the calcium ion acting as a Lewis acid and the iodate ion serving as a mild oxidizing agent.[1][2] This catalytic system offers several advantages, including high product yields, short reaction times, operational simplicity, and catalyst recyclability.[1][2] These application notes provide detailed protocols for the synthesis of quinoxalines, 5,6-dicyano pyrazines, and pyrido[2,3-b]pyrazines using calcium iodate monohydrate as a catalyst.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds catalyzed by this compound nanoparticles. The optimal conditions were found to be 3 mol% of the catalyst in ethanol (B145695) at room temperature.[1]

Table 1: Synthesis of Quinoxaline Derivatives

| Entry | 1,2-Diamine | 1,2-Diketone | Time (min) | Yield (%) |

| 1 | o-Phenylenediamine | Benzil | 3 | 97 |

| 2 | o-Phenylenediamine | 4,4'-Dimethylbenzil | 5 | 95 |

| 3 | o-Phenylenediamine | 4,4'-Dimethoxybenzil | 6 | 94 |

| 4 | o-Phenylenediamine | 4,4'-Dichlorobenzil | 4 | 96 |

| 5 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 4 | 95 |

| 6 | 4-Nitro-1,2-phenylenediamine | Benzil | 7 | 92 |

Reaction Conditions: 1,2-Diamine (1 mmol), 1,2-Diketone (1 mmol), Ca(IO₃)₂·H₂O nanoparticles (3 mol%), Ethanol (5 mL), Room Temperature.[1]

Table 2: Synthesis of 5,6-Dicyano Pyrazine and Pyrido[2,3-b]pyrazine Derivatives

| Entry | Diamine | 1,2-Diketone | Time (min) | Yield (%) |

| 1 | 2,3-Diaminomaleonitrile | Benzil | 10 | 93 |

| 2 | 2,3-Diaminomaleonitrile | 4,4'-Dimethylbenzil | 15 | 90 |

| 3 | 2,3-Diaminomaleonitrile | 4,4'-Dimethoxybenzil | 18 | 88 |

| 4 | 2,3-Diaminopyridine | Benzil | 8 | 94 |

| 5 | 2,3-Diaminopyridine | 4,4'-Dichlorobenzil | 12 | 91 |

Reaction Conditions: Diamine (1 mmol), 1,2-Diketone (1 mmol), Ca(IO₃)₂·H₂O nanoparticles (3 mol%), Ethanol (5 mL), Room Temperature.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles

This protocol describes the synthesis of this compound nanoparticles via a modified precipitation reaction under ultrasonic irradiation.[1]

Materials:

-

Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Potassium iodate (KIO₃)

-

Distilled water

-

Ultrasonic bath

Procedure:

-

In a 50 mL beaker, dissolve 2.36 g (10 mmol) of calcium nitrate tetrahydrate in 10 mL of distilled water.

-

In a separate beaker, dissolve 4.28 g (20 mmol) of potassium iodate in distilled water.

-

Add the potassium iodate solution to the calcium nitrate solution under stirring.

-

Place the resulting mixture in an ultrasonic bath and irradiate for 10 minutes.

-

Continue stirring the reaction mixture for 2 hours at room temperature. A white precipitate of calcium iodate will form.

-

Filter the precipitate, wash thoroughly with distilled water, and dry at 110 °C.

-

To obtain nanosized particles, suspend 1 g of the dried calcium iodate in a suitable solvent and subject it to ultrasonic irradiation for 1 hour.[1]

Protocol 2: General Procedure for the Synthesis of Quinoxalines, 5,6-Dicyano Pyrazines, and Pyrido[2,3-b]pyrazines

This protocol outlines the one-pot condensation reaction for the synthesis of the target heterocyclic compounds.[1]

Materials:

-

Appropriate 1,2-diamine (e.g., o-phenylenediamine, 2,3-diaminomaleonitrile, 2,3-diaminopyridine)

-

Appropriate 1,2-diketone (e.g., benzil, 4,4'-dimethylbenzil)

-

This compound nanoparticles (catalyst)

-

Ethanol

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

In a round-bottom flask, combine the 1,2-diamine (1 mmol), 1,2-diketone (1 mmol), and this compound nanoparticles (0.03 mmol, 3 mol%).

-

Add 5 mL of ethanol to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion of the reaction (refer to Tables 1 and 2 for approximate reaction times), filter the reaction mixture to recover the catalyst.

-

To the filtrate, add cold water to precipitate the product.

-

Filter the solid product and wash with a cold ethanol/water mixture.

-

The pure product is obtained after drying. If necessary, further purification can be achieved by recrystallization from ethanol or a methanol/acetic acid mixture.[1]

Mandatory Visualization

References

Application Notes and Protocols: Calcium Iodate Monohydrate in Animal Feed Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine is an essential trace mineral critical for the synthesis of thyroid hormones, which regulate metabolism, growth, and development in animals.[1] Inadequate iodine intake leads to deficiency disorders such as goiter, impaired reproduction, reduced growth rates, and weakened immune response.[1] Calcium iodate (B108269) monohydrate (Ca(IO₃)₂·H₂O) is a stable and widely used source of iodine in animal feed formulations, ensuring optimal health and productivity in livestock, poultry, and aquaculture.[2] Its superior stability compared to other sources like potassium iodide (KI), especially during feed processing and storage, makes it a preferred choice for feed manufacturers.[1]

These application notes provide detailed information on the properties, mechanism of action, and use of calcium iodate monohydrate in animal nutrition. Furthermore, this document outlines key experimental protocols for its evaluation and quantification in feed formulations.

Application Notes

Chemical and Physical Properties

Calcium iodate is available in two primary forms for feed applications: monohydrate and anhydrous. The monohydrate form contains one molecule of water within its crystal structure, which influences its properties.[3]

| Property | This compound | Calcium Iodate Anhydrous | Reference |

| Chemical Formula | Ca(IO₃)₂·H₂O | Ca(IO₃)₂ | [3][4] |

| Molecular Weight | ~407.9 g/mol | ~389.9 g/mol | [3][5] |

| Typical Iodine Content | ~61-63% by weight | ~63.5-65% by weight | [3][6] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [3][7] |

| Solubility in Water (20°C) | ~0.5-0.6 g / 100 mL | ~0.24-0.4 g / 100 mL | [3][8] |

| Stability | Good; may lose water upon heating. Requires storage in cool, dry conditions to prevent caking. | Excellent; superior thermal stability, making it ideal for high-temperature feed processing (e.g., pelleting). | [1][3] |

| Bioavailability (Poultry) | High (approx. 95%) | High | [9] |

Mechanism of Action: Thyroid Hormone Synthesis